2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine -

2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine

Catalog Number: EVT-6158543
CAS Number:
Molecular Formula: C24H27N3O2
Molecular Weight: 389.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide

Compound Description: This compound is a novel pyrazole derivative that has been evaluated for its anti-breast cancer activity. [] In vitro studies showed that it exhibited potent anticancer activity against MCF-7 breast cancer cells, with an IC50 value of 4.25 μM, which was significantly better than the standard drug 4-hydroxytamoxifen (IC50: 8.22 μM). [] Molecular docking studies suggested that the compound's anticancer activity is mediated through binding to the estrogen receptor α (ERα). [] This binding interaction is further supported by the presence of a cationic interaction with Trp383 and a hydrogen bonding interaction with Phe404 in the active site of ERα. []

4-Hydroxytamoxifen

Compound Description: 4-Hydroxytamoxifen is a well-established anti-breast cancer drug that acts as a selective estrogen receptor modulator (SERM). [] It is commonly used in the treatment and prevention of breast cancer.

Relevance: Although 4-hydroxytamoxifen does not possess a pyrazole moiety, it serves as a crucial reference compound for evaluating the anti-breast cancer activity of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide. [] The superior in vitro anticancer activity of the pyrazole derivative against MCF-7 breast cancer cells, as evidenced by its lower IC50 value compared to 4-hydroxytamoxifen, highlights the potential of pyrazole-containing compounds as anti-breast cancer agents. []

E-52862 (S1RA, 4-[2-[[5-methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]-morpholine)

Compound Description: E-52862 is a potent and selective sigma-1 receptor (σ1R) antagonist. [, ] Preclinical studies have shown its effectiveness in reducing sensory signs associated with diabetic neuropathy in a rat model of type 2 diabetes. [] It has also shown efficacy in other models of pain, including nociceptive and neuropathic pain. [] Moreover, E-52862 potentiates the analgesic effects of μ-opioid analgesics without exacerbating opioid-induced constipation, suggesting a potential for its use as an adjuvant to enhance peripheral μ-opioid analgesia. []

Relevance: E-52862 shares a core structure with the compound of interest, 2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine. [, ] Both compounds feature a morpholine ring linked to a pyrazole ring through a two-carbon spacer. [, ] The presence of this shared scaffold suggests that these compounds may exhibit similar pharmacological profiles or interact with overlapping biological targets.

DMH2 (4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine)

Compound Description: DMH2 is a potent and selective inhibitor of activin receptor–like kinase 3 (ALK3), a type I receptor for bone morphogenetic proteins (BMPs). [] This compound effectively blocks BMP signaling, as demonstrated by its ability to inhibit SMAD phosphorylation both in vitro and in vivo. [] Furthermore, DMH2 has been shown to promote liver regeneration after partial hepatectomy, highlighting its potential as a therapeutic agent for liver diseases. []

Relevance: DMH2 is structurally similar to 2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine due to the presence of a morpholine ring in both compounds. [] This structural similarity suggests a potential for these compounds to exhibit overlapping pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

LDN-193189 (LDN; 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline)

Compound Description: LDN-193189 is a potent and selective inhibitor of ALK3, a BMP type I receptor. [] It effectively inhibits BMP signaling by blocking SMAD phosphorylation both in vitro and in vivo, similar to DMH2. [] LDN-193189 also promotes liver regeneration following partial hepatectomy, suggesting its therapeutic potential for liver diseases. [] Unlike DMH2, LDN-193189 does not contain a morpholine ring. []

Relevance: LDN-193189 is included in this list due to its significant biological activity as an ALK3 inhibitor, a target also targeted by DMH2, which is structurally related to 2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine. [] Although LDN-193189 lacks the morpholine moiety, its shared target with a structurally-related compound highlights the potential relevance of ALK3 inhibition in the context of the main compound's biological activity.

VU0465350 (7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine)

Compound Description: VU0465350 is another potent and selective ALK3 inhibitor, similar to DMH2 and LDN-193189. [] It inhibits BMP signaling by blocking SMAD phosphorylation in vitro and in vivo and promotes liver regeneration after partial hepatectomy. [] VU0465350, like LDN-193189, does not contain a morpholine ring. []

Relevance: VU0465350 is included alongside LDN-193189 for the same reasons: its potent ALK3 inhibitory activity and its inclusion in the same study as DMH2, which is structurally related to 2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine. [] This highlights the potential relevance of ALK3 as a target and warrants further investigation in the context of the main compound's biological activity.

Properties

Product Name

2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine

IUPAC Name

1-[2-(2,2-diphenylethyl)morpholin-4-yl]-3-pyrazol-1-ylpropan-1-one

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C24H27N3O2/c28-24(12-15-27-14-7-13-25-27)26-16-17-29-22(19-26)18-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-11,13-14,22-23H,12,15-19H2

InChI Key

BNEXZOFPBGDYFS-UHFFFAOYSA-N

SMILES

C1COC(CN1C(=O)CCN2C=CC=N2)CC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COC(CN1C(=O)CCN2C=CC=N2)CC(C3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.